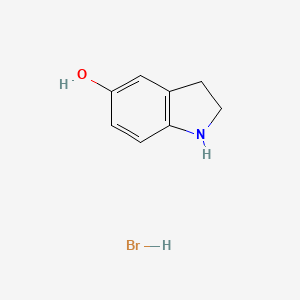

Indolin-5-ol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

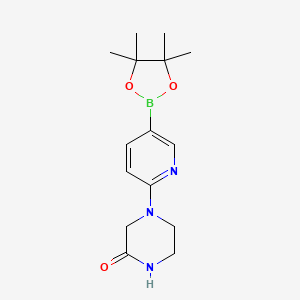

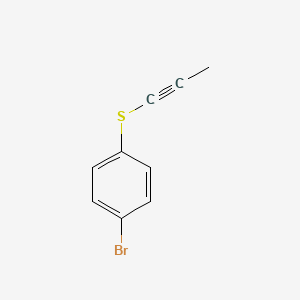

Indolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.0751 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Indolin-5-ol hydrobromide involves a reaction with hydrogen bromide and acetic acid in water under reflux conditions . The product is then dissolved in ethanol and the solvent is removed under reduced pressure. This process is repeated three times and the residue is suspended in acetonitrile. The resulting greyish solid is filtered off, washed with fresh acetonitrile, and dried to give a hydrobromide salt of the title compound .Molecular Structure Analysis

The molecular structure of Indolin-5-ol hydrobromide consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Physical And Chemical Properties Analysis

Indolin-5-ol hydrobromide is a greyish solid . More specific physical and chemical properties were not found in the search results.Mecanismo De Acción

While the specific mechanism of action for Indolin-5-ol hydrobromide is not mentioned in the search results, indoline derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

When handling Indolin-5-ol hydrobromide, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCNCYJKKJBVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)

![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)

![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2756111.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)

![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)